Cas no 151221-97-5 (Benzenemethanamine,N-(4-ethylphenyl)-3,4,5-trimethoxy-)
151221-97-5 structure
Product Name:Benzenemethanamine,N-(4-ethylphenyl)-3,4,5-trimethoxy-
CAS-nummer:151221-97-5
MF:C18H23NO3
MW:301.380125284195
CID:160915
PubChem ID:373800
Update Time:2025-04-19
Benzenemethanamine,N-(4-ethylphenyl)-3,4,5-trimethoxy- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenemethanamine,N-(4-ethylphenyl)-3,4,5-trimethoxy-
- NSC 650765
- 4-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline
- Benzenamine, 4-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]-
- SCHEMBL9186293
- NSC650766
- 4-Ethyl-N-(3,4,5-trimethoxybenzyl)aniline
- 151221-97-5
- NSC-650765
- Neuro_000360
- Neuro_000361
- BDBM50045723
- PVGALIKOSLDYBA-UHFFFAOYSA-N
- 4-Ethyl-N-(3,5-trimethoxybenzyl)aniline
- CHEMBL97291
- NCI60_017683
- (4-Ethyl-phenyl)-(3,4,5-trimethoxy-benzyl)-amine
- NCI60_017684
- DTXSID30164740
- NSC650765
-
- Inchi: 1S/C18H23NO3/c1-5-13-6-8-15(9-7-13)19-12-14-10-16(20-2)18(22-4)17(11-14)21-3/h6-11,19H,5,12H2,1-4H3
- InChI-sleutel: PVGALIKOSLDYBA-UHFFFAOYSA-N
- LACHT: O(C)C1C(=C(C=C(C=1)CNC1C=CC(=CC=1)CC)OC)OC
Berekende eigenschappen
- Exacte massa: 301.16789
- Monoisotopische massa: 301.168
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 7
- Complexiteit: 291
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.1
- Topologisch pooloppervlak: 39.7Ų
Experimentele eigenschappen
- PSA: 39.72
Benzenemethanamine,N-(4-ethylphenyl)-3,4,5-trimethoxy- Gerelateerde literatuur
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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